molecular formula C7H14N2OS B14863058 (S)-5-(2-Methylsulfanyl-ethyl)-piperazin-2-one

(S)-5-(2-Methylsulfanyl-ethyl)-piperazin-2-one

Cat. No.: B14863058
M. Wt: 174.27 g/mol
InChI Key: PZXMMJKHYAVEFA-UHFFFAOYSA-N
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Description

(S)-5-(2-Methylsulfanyl-ethyl)-piperazin-2-one is a chemical compound with the molecular formula C7H14N2OS It is a piperazine derivative, characterized by the presence of a methylsulfanyl group attached to an ethyl chain, which is further connected to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(2-Methylsulfanyl-ethyl)-piperazin-2-one typically involves the alkylation of piperazine derivatives. One common method includes the reaction of piperazine with 2-bromoethyl methyl sulfide under basic conditions to introduce the methylsulfanyl-ethyl group. The reaction is usually carried out in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(S)-5-(2-Methylsulfanyl-ethyl)-piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-5-(2-Methylsulfanyl-ethyl)-piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-(2-Methylsulfanyl-ethyl)-piperazin-2-one involves its interaction with specific molecular targets. The piperazine ring can act as a ligand, binding to receptors or enzymes and modulating their activity. The methylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[2-(Methylsulfanyl)ethyl]-2-butenedioate
  • 2-(Methylsulfanyl)-6-polyfluoroalkylpyrimidin-4(3H)-one
  • 2-(Methylsulfanyl)ethanamine

Uniqueness

(S)-5-(2-Methylsulfanyl-ethyl)-piperazin-2-one is unique due to its specific structural features, including the combination of a piperazine ring with a methylsulfanyl-ethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H14N2OS

Molecular Weight

174.27 g/mol

IUPAC Name

5-(2-methylsulfanylethyl)piperazin-2-one

InChI

InChI=1S/C7H14N2OS/c1-11-3-2-6-4-9-7(10)5-8-6/h6,8H,2-5H2,1H3,(H,9,10)

InChI Key

PZXMMJKHYAVEFA-UHFFFAOYSA-N

Canonical SMILES

CSCCC1CNC(=O)CN1

Origin of Product

United States

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